An In-Depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrrol-1-yl)quinoxaline
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(1H-pyrrol-1-yl)quinoxaline
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 6-(1H-pyrrol-1-yl)quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoxaline moiety is a core component in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The addition of a pyrrole ring, another privileged heterocycle, creates a versatile platform for the development of novel molecular entities.[6][7] This document details a robust two-step synthetic sequence, beginning with the preparation of the key intermediate, 6-aminoquinoxaline, followed by its conversion to the target compound via an acid-catalyzed condensation. We provide detailed, step-by-step protocols, in-depth characterization data, and the scientific rationale behind the chosen experimental parameters, designed for researchers in drug discovery and organic synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, reliability, and the availability of starting materials. For the target molecule, 6-(1H-pyrrol-1-yl)quinoxaline, a logical retrosynthetic disconnection breaks the C-N bond between the quinoxaline and pyrrole rings. This approach identifies 6-aminoquinoxaline as the primary advanced intermediate. The pyrrole ring can then be constructed onto this amine using a well-established cyclocondensation reaction.
Two classical methods for the formation of N-substituted pyrroles from primary amines are the Paal-Knorr synthesis and the Clauson-Kaas reaction.[8][9][10][11][12] Both pathways are highly effective. The Clauson-Kaas reaction, which utilizes 2,5-dialkoxytetrahydrofuran as a stable precursor to the required 1,4-dicarbonyl species, is selected for this guide due to its widespread use and operational simplicity.[13][14][15]
The precursor, 6-aminoquinoxaline, is readily accessible via the catalytic hydrogenation of 6-nitroquinoxaline, a common and high-yielding transformation.[16] This establishes a straightforward and scalable two-step synthesis from commercially available starting materials.
Diagram 1: Retrosynthetic analysis and forward synthetic pathway for 6-(1H-pyrrol-1-yl)quinoxaline.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the successful synthesis of a pure intermediate in the first step is crucial for the success of the subsequent transformation.
Synthesis of Precursor: 6-Aminoquinoxaline
This procedure details the reduction of a nitro group to a primary amine, a fundamental transformation in organic synthesis. Palladium on carbon (Pd/C) is an excellent catalyst for this reaction, offering high efficiency and easy removal by filtration.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-nitroquinoxaline (1.0 g, 5.71 mmol) and methanol (40 mL).
-
Inerting: Carefully add 10% Palladium on carbon (100 mg, 10% w/w). The flask is then sealed, evacuated, and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature for 4-6 hours.
-
Causality Insight: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved substrate for an efficient reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (6-nitroquinoxaline) and the appearance of a new, more polar spot (6-aminoquinoxaline) indicates completion.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Trustworthiness Principle: Filtering through Celite® is critical to quantitatively remove the fine, often pyrophoric, palladium catalyst, preventing contamination of the product and ensuring safety.
-
-
Isolation: Wash the Celite® pad with additional methanol (2 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a solid.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford a yellow solid.[16] A typical yield is 80-90%.
Synthesis of Target: 6-(1H-pyrrol-1-yl)quinoxaline
This step employs the Clauson-Kaas reaction, an acid-catalyzed condensation to form the pyrrole ring.[9][13] Acetic acid serves as both the solvent and the catalyst, protonating the 2,5-dimethoxytetrahydrofuran to initiate the reaction cascade.[14]
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-aminoquinoxaline (0.5 g, 3.44 mmol) in glacial acetic acid (15 mL).
-
Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran (0.45 g, 3.44 mmol, 1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours.
-
Expertise Insight: The reaction is conducted at reflux to provide sufficient thermal energy to overcome the activation barriers for the ring-opening of the tetrahydrofuran derivative, subsequent condensation, and dehydration steps.[15]
-
-
Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The consumption of 6-aminoquinoxaline confirms the reaction is progressing.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to afford 6-(1H-pyrrol-1-yl)quinoxaline as a pure solid.
Comprehensive Characterization
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.
Physical and Chromatographic Data
| Property | Observed Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol [17] |
| Appearance | Off-white to light yellow solid |
| Melting Point | To be determined experimentally |
| TLC Rf | ~0.5 (Ethyl Acetate/Hexanes = 1:1) |
Spectroscopic Data Analysis
The following table summarizes the expected spectroscopic data based on the structure of 6-(1H-pyrrol-1-yl)quinoxaline and data from analogous compounds.[1][16][18][19]
| Technique | Data and Interpretation |
| ¹H NMR | Quinoxaline Protons: δ 8.8-9.0 ppm (2H, m), δ 7.8-8.2 ppm (3H, m). Pyrrole Protons: δ 7.2-7.4 ppm (2H, t, Hα), δ 6.3-6.5 ppm (2H, t, Hβ). The disappearance of the amine (-NH₂) signal from the precursor is a key confirmation. |
| ¹³C NMR | Quinoxaline Carbons: δ 140-150 ppm (4C), δ 120-135 ppm (4C). Pyrrole Carbons: δ ~120 ppm (Cα), δ ~110 ppm (Cβ). |
| Mass Spec. (HRMS) | Calculated for C₁₂H₁₀N₃ [M+H]⁺: 196.0869; Found: To be determined experimentally. This confirms the molecular formula. |
| IR Spectroscopy | ν (cm⁻¹): ~3100 (Aromatic C-H stretch), ~1600, 1500 (C=C and C=N stretch), ~1350 (C-N stretch). Absence of N-H stretching bands (~3300-3400 cm⁻¹) from the 6-aminoquinoxaline precursor is critical. |
Visualization of the Experimental Workflow
A well-defined workflow ensures reproducibility and clarity in the experimental process, from initial reaction to final validation.
Diagram 2: Standard workflow for the synthesis and characterization of 6-(1H-pyrrol-1-yl)quinoxaline.
Concluding Remarks and Future Outlook
This guide has outlined a reliable and efficient synthesis of 6-(1H-pyrrol-1-yl)quinoxaline, validated by a comprehensive characterization strategy. The successful preparation of this compound provides a valuable molecular scaffold for further elaboration. The quinoxaline ring system is amenable to various functionalization reactions, such as palladium-catalyzed cross-coupling at other positions, allowing for the introduction of diverse substituents.[20][21][22] Given the established biological importance of both quinoxaline and pyrrole derivatives[7][23][24], this scaffold represents a promising starting point for the design and development of new therapeutic agents and functional materials.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Chaudhary, P., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Chaudhary, P., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
-
Clauson-Kaas-Reaktion. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]
-
Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Wang, L., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health. [Link]
-
Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]
-
Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]
-
Wan, J. P., & Wei, L. Quinoxaline Synthesis by Domino Reactions. [Link]
-
Maccallini, C., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
-
New Quinoxalines with Biological Applications. Longdom Publishing. [Link]
-
New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. ResearchGate. [Link]
-
Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. [Link]
-
Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ResearchGate. [Link]
-
Synthesis of pyrrolo[1,2‐a]quinoxalines. [Link]
-
Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. ResearchGate. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]
-
Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]
-
Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. longdom.org [longdom.org]
- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 17. 6-(1H-PYRROL-1-YL)QUINOXALINE CAS#: 478260-01-4 [m.chemicalbook.com]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 22. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
